molecular formula C6H4N3Na B098627 1H-Benzotriazole, sodium salt CAS No. 15217-42-2

1H-Benzotriazole, sodium salt

Cat. No. B098627
CAS RN: 15217-42-2
M. Wt: 141.11 g/mol
InChI Key: POCQWBKETUXWSC-UHFFFAOYSA-N
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Description

1H-Benzotriazole (BTAH) is a heterocyclic compound with a benzene ring fused to a triazole ring. It is known for its application in corrosion inhibition, particularly for copper and its alloys. The sodium salt form of this compound enhances its solubility in water, making it more effective in certain applications. The sodium salt of a related compound, diethyl 1H-pyrazole-3,5-dicarboxylate, has been studied for its ability to form stable complexes with substances like amphetamines and dopamine, indicating the potential for benzotriazole derivatives to interact with organic molecules in complex ways .

Synthesis Analysis

While the provided papers do not detail the synthesis of 1H-Benzotriazole, sodium salt, it can be inferred that the synthesis would involve the neutralization of 1H-Benzotriazole with a sodium donor, such as sodium hydroxide, to form the sodium salt. This process would increase the compound's solubility in aqueous solutions, which is beneficial for its application as a corrosion inhibitor .

Molecular Structure Analysis

The molecular structure of 1H-Benzotriazole consists of a fused ring system containing a benzene ring and a triazole ring. The sodium salt form would likely retain the core structure of BTAH while incorporating a sodium ion to balance the negative charge developed upon deprotonation of the triazole ring. The crystal structure of a related sodium salt showed the ability to form a double helical supramolecular structure when complexed with amphetamines, suggesting that the sodium salt of BTAH could also exhibit interesting structural properties .

Chemical Reactions Analysis

1H-Benzotriazole and its derivatives are known to interact with metals, forming complexes that can inhibit corrosion. The sodium salt of BTAH would be expected to react similarly, binding to metal surfaces and protecting them from corrosion processes. The exact nature of these interactions would depend on the specific environmental conditions and the metals involved .

Physical and Chemical Properties Analysis

The sodium salt of 1H-Benzotriazole would possess different physical and chemical properties compared to its parent compound due to the presence of the sodium ion. These properties include increased water solubility, which is crucial for its function as a corrosion inhibitor in aqueous environments. The electrochemical study provided indicates that BTAH, and by extension its sodium salt, acts as a mixed-type inhibitor, effectively reducing the rate of copper corrosion in a saline solution. The optimal inhibition efficiency was observed at 30 ppm of BTAH, and surface characterization techniques like SEM confirmed the adsorption of BTAH molecules on the copper surface .

Scientific Research Applications

Synthesis Applications

1H-Benzotriazole has been utilized in the synthesis of various chemical compounds. Katritzky and Gordeev (1991) demonstrated its use in the synthesis of N,N′-disubstituted thioureas and carbodiimides, highlighting its role in facilitating Mannich-type condensation reactions (Katritzky & Gordeev, 1991). Similarly, an efficient method for preparing polymer-bound 1H-benzotriazole was developed by Katritzky, Belyakov, and Tymoshenko (1999), showcasing its potential as a scaffold for compiling organic molecule libraries (Katritzky, Belyakov, & Tymoshenko, 1999).

Environmental and Water Treatment Studies

In environmental science, Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles, including 1H-benzotriazole, in activated sludge, elucidating degradation pathways and transformation products (Huntscha et al., 2014). Wu et al. (2021) focused on the phototransformation mechanisms of 1H-benzotriazole using multi-element compound-specific isotope analysis, providing insights into its degradation in aquatic environments (Wu et al., 2021). Ye et al. (2018) explored the degradation of 1H-benzotriazole using ultraviolet activating persulfate, analyzing the efficiency, mechanisms, products, and toxicological aspects of this degradation process (Ye et al., 2018).

Corrosion Inhibition

1H-Benzotriazole has been widely studied for its role in corrosion inhibition. Karima et al. (2015) and Toumiat et al. (2016) both investigated the effects of 1H-benzotriazole on copper corrosion in sodium chloride solutions, revealing its efficacy as a corrosion inhibitor (Karima et al., 2015), (Toumiat et al., 2016). Custódio, Agostinho, and Simões (2010) analyzed the impact of benzotriazole on the corrosion of galvanized steel in sodium chloride solution, demonstrating its protective properties (Custódio, Agostinho, & Simões, 2010).

Miscellaneous Applications

1H-Benzotriazole has also been explored in various other applications, including its transformation by ozone in aqueous solutions (Mawhinney, Vanderford, & Snyder, 2012) (Mawhinney, Vanderford, & Snyder, 2012), and its determination in aqueous samples using air-assisted liquid-liquid microextraction (Lu et al., 2018) (Lu et al., 2018).

Safety And Hazards

1H-Benzotriazole is moderately toxic by ingestion, with symptoms of nausea, vomiting, diarrhea, burning, or ulceration to the digestive tract . It is harmful if swallowed and causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Benzotriazole has been commonly employed as a leaving group and has been used extensively as a novel synthetic auxiliary . Much of its attractiveness lies in its ability to be introduced readily and easy to remove or displace during syntheses, as well as its ability to activate other parts of the molecule . Future research may focus on exploring these properties further and finding new applications for this versatile compound .

properties

IUPAC Name

sodium;benzotriazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQWBKETUXWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N-]N=N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065868
Record name Sodium 1H-benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Benzotriazole, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1H-Benzotriazole, sodium salt

CAS RN

15217-42-2
Record name 1H-Benzotriazole, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazole, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 1H-benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1H-benzotriazolide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.684
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KA Murrell, FL Dorman - Science of The Total Environment, 2020 - Elsevier
Wastewater treatment plants (WWTPs) are one of the major sources of contaminants of emerging concern (CECs) in the environment. Benzotriazole corrosion inhibitors are a class of …
Number of citations: 11 www.sciencedirect.com
J Geier, H Lessmann, PJ Frosch, C Pirker… - Contact …, 2003 - Wiley Online Library
Water‐based metalworking fluids (MWFs) may cause both irritant and allergic contact dermatitis. Several well‐known MWF allergens are available for patch testing, but considering the …
Number of citations: 48 onlinelibrary.wiley.com
KA Murrell - 2020 - search.proquest.com
The presence of contaminants of emerging concern (CECs) in the environment is a growing field of research for analytical environmental scientists. CECs are a class of anthropogenic …
Number of citations: 2 search.proquest.com
E Zeiger, BH Margolin - Regulatory Toxicology and Pharmacology, 2000 - Elsevier
It has been estimated that there are approximately 80,000 chemicals in commerce. Thus, it is not possible to test all these substances for mutagenicity and carcinogenicity; it is possible, …
Number of citations: 63 www.sciencedirect.com
S Anhang - Umweltvertragliche Chemikalien in der Ku …, 2002 - osti.gov
Ethylendiaminetetramethylenphosphonsaure Nr.: 48 Page 168 Anhang, Seite 50 2-Phosphonobutan-l, 2, 4-tricarbonsaure Nr.: 47 Bakterien: Vibrio fischeri SAUGERTOXIZITAT (ORAL) …
Number of citations: 0 www.osti.gov

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